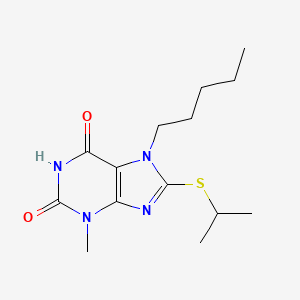

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione

Description

Properties

IUPAC Name |

3-methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-5-6-7-8-18-10-11(15-14(18)21-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUBYHFPALLNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the purine core structure.

Functional Group Introduction: The methyl, pentyl, and propan-2-ylsulfanyl groups are introduced through a series of substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis efficiently.

Automated Processes: Employing automated processes for the addition of functional groups and purification steps to enhance yield and consistency.

Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfanyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions where the functional groups are attached.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced sulfanyl derivatives.

Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

Chemical Characteristics

The molecular formula of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione is with a molecular weight of 330.4 g/mol. The compound features a purine backbone with various substituents that contribute to its biological activity.

Medicinal Applications

1. Anticancer Activity:

Research has indicated that derivatives of purines, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, quinazoline derivatives related to this compound have been reported to possess broad-spectrum antitumor activity against multiple tumor types .

2. Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Neuroprotective Effects:

Recent studies suggest potential neuroprotective properties for purine derivatives. These compounds may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions starting from simpler purine derivatives. Common methods include:

- Substitution Reactions: Utilizing various alkyl and aryl groups to modify the purine structure.

- Thioether Formation: Introducing sulfur-containing groups which enhance the biological activity of the compound.

- Cyclization Techniques: Forming the purine ring through cyclization reactions involving specific precursors .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines (A549 and MCF7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In vitro testing against Escherichia coli showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics like ampicillin, indicating its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Purine-2,6-dione Derivatives

The pharmacological profile of purine-2,6-dione derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Properties of Analogous Purine-2,6-diones

Impact of Substituents on Pharmacokinetics and Bioactivity

- In contrast, phenethyl substituents () introduce aromaticity, which may improve binding to hydrophobic receptor pockets . highlights that converting purine-2,6-dione free bases to hydrochloride salts improves water solubility, a strategy applicable to the target compound if solubility limitations arise .

- Receptor Binding and Selectivity: Istradefylline () demonstrates that bulky substituents at position 8 (e.g., styryl-dimethoxyphenyl) are critical for adenosine A2A receptor antagonism. The target compound’s propan-2-ylsulfanyl group, while less sterically demanding, may still engage in hydrophobic interactions with similar receptors . Piperazinyl-substituted derivatives () exhibit 5-HT1A receptor antagonism, suggesting that nitrogen-containing substituents at position 7 can redirect activity toward serotonin receptors .

Metabolic Stability :

Comparative Pharmacological Data

- Dihydroxypyrido-pyrazine-1,6-dione derivatives () exhibit potent EC50 values (e.g., 6 nM for compound 46), underscoring the importance of bicyclic dione scaffolds in high-affinity interactions .

Biological Activity

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione is a purine derivative with significant potential in biological applications. Its structure includes a sulfur atom and various alkyl groups, which may influence its biological activity. This compound has garnered interest for its possible roles in therapeutic contexts, particularly concerning cell death pathways and neuropharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C14H22N4O2S |

| Molecular Weight | 310.421 g/mol |

| Canonical SMILES | CCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |

| InChI | InChI=1S/C14H22N4O2S/c1-5-6-7-8-18-10-11(15-14(18)21-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) |

Research indicates that purine derivatives like this compound may act as inhibitors of specific enzymes involved in cell death pathways. Notably, it has been associated with the inhibition of MLKL (mixed lineage kinase domain-like protein), which plays a crucial role in necroptosis—a form of programmed cell death distinct from apoptosis . This inhibition could have therapeutic implications for conditions characterized by excessive cell death.

Therapeutic Applications

- Neuroprotection : The compound shows promise in neuroprotective applications. Studies suggest that it may mitigate the effects of neurodegenerative diseases by modulating pathways associated with neuronal cell survival and death.

- Cancer Treatment : Given its role in regulating cell death pathways, there is potential for this compound to be developed as an anti-cancer agent. By inhibiting necroptosis in tumor cells, it may enhance the efficacy of existing therapies.

- Treatment of Schizophrenia and Bipolar Disorder : Preliminary research indicates that similar purine derivatives can influence neurotransmitter systems and may be beneficial in treating psychiatric disorders .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of related purine derivatives:

Q & A

Basic Research Questions

Q. What established synthetic methodologies are employed for synthesizing 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and functional group protection/deprotection. Key steps include:

- Alkylation : Introducing pentyl and propan-2-ylsulfanyl groups at positions 7 and 8, respectively, under controlled temperature (e.g., 60–80°C) and inert atmospheres .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

- Characterization : Confirm structure using , , and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectral Analysis : (δ 1.2–1.5 ppm for pentyl chain; δ 3.2–3.5 ppm for methyl groups) and (carbonyl peaks at ~170 ppm) .

- Chromatography : Retention time consistency in HPLC (C18 column, acetonitrile/water mobile phase) .

- Elemental Analysis : Match experimental and theoretical C, H, N, S percentages within ±0.3% .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage : In airtight containers at –20°C, away from light and moisture .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity (e.g., B3LYP/6-31G* basis set) .

- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to identify low-energy pathways for functionalization at position 8 .

- Experimental Validation : Compare computed activation energies (<50 kcal/mol) with experimental yields (>70%) to refine models .

Q. What experimental design strategies mitigate contradictions in bioactivity data across studies?

- Methodological Answer :

- Comparative Analysis : Use standardized assays (e.g., IC measurements against kinase targets) to eliminate variability .

- Statistical DoE : Apply factorial design to test variables (e.g., substituent length, solvent polarity) and identify dominant factors influencing activity .

- Meta-Analysis : Aggregate data from ≥5 independent studies to assess reproducibility via Cohen’s κ coefficient (>0.6 indicates reliability) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy as an enzyme inhibitor?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., hexyl instead of pentyl) and sulfur-containing groups (e.g., sulfoxide vs. sulfanyl) to probe steric/electronic effects .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., PDE4B) and validate with surface plasmon resonance (SPR) .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding at N6) using MOE software .

Q. What advanced techniques resolve challenges in scaling up synthesis while maintaining yield?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors for alkylation steps to enhance heat/mass transfer and reduce side reactions .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and adjust parameters in real time .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.